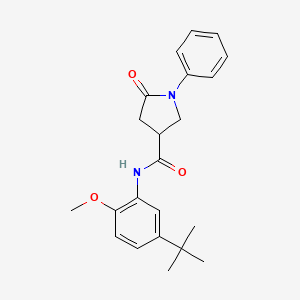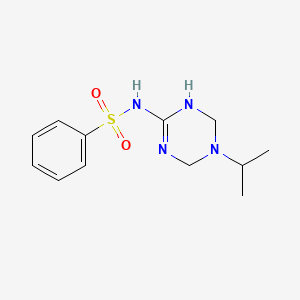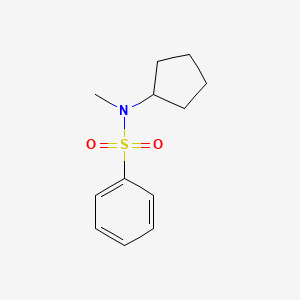
N-(1-methylhexyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylhexyl)-2-furamide is a chemical compound that belongs to the furan family. It is also known as Valeramide or Valeramidine and has a molecular formula of C11H21NO. This compound has gained significant attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and food industry.
Mecanismo De Acción
The mechanism of action of N-(1-methylhexyl)-2-furamide involves the disruption of the olfactory system of insects. The compound binds to the odorant receptors in the antennae of insects, blocking their ability to detect odors. This results in confusion and disorientation, making it difficult for the insects to locate their prey or host.
Biochemical and Physiological Effects:
N-(1-methylhexyl)-2-furamide has been found to have low toxicity and is safe for use in laboratory experiments. However, it is important to note that the compound may have different effects on different species of insects. Further research is needed to determine the exact biochemical and physiological effects of N-(1-methylhexyl)-2-furamide on different insect species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-methylhexyl)-2-furamide in lab experiments is its low toxicity. This makes it a safe and effective alternative to other insecticides that may have harmful effects on the environment and human health. However, one of the limitations of using N-(1-methylhexyl)-2-furamide is its limited availability. The compound is not readily available in the market, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on N-(1-methylhexyl)-2-furamide. One area of research could be to investigate its potential use in the food industry as a natural preservative. Another area of research could be to explore its potential use in medicine as an anti-inflammatory or analgesic agent. Additionally, further research is needed to determine the exact mechanism of action of N-(1-methylhexyl)-2-furamide on different insect species and to develop more effective insecticides based on this compound.
Conclusion:
In conclusion, N-(1-methylhexyl)-2-furamide is a promising compound that has potential applications in various fields such as agriculture, medicine, and food industry. Its low toxicity and effectiveness against different insect species make it a safe and effective alternative to other insecticides. Further research is needed to fully understand its mechanism of action and to develop more effective insecticides based on this compound.
Métodos De Síntesis
N-(1-methylhexyl)-2-furamide can be synthesized by reacting furfurylamine with valeric acid in the presence of a catalyst such as sulfuric acid. The reaction yields N-(1-methylhexyl)-2-furamide, which can be purified using various techniques such as distillation, chromatography, and recrystallization.
Aplicaciones Científicas De Investigación
N-(1-methylhexyl)-2-furamide has been extensively studied for its potential use as an insect repellent. It has been found to be effective against various insect species such as mosquitoes, flies, and cockroaches. The compound works by disrupting the olfactory system of insects, making it difficult for them to detect their prey or host. This makes N-(1-methylhexyl)-2-furamide a promising candidate for use in agriculture to protect crops from insect damage.
Propiedades
IUPAC Name |
N-heptan-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-4-5-7-10(2)13-12(14)11-8-6-9-15-11/h6,8-10H,3-5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMUBJVQMXAPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5104411.png)
![2-methoxy-4-methyl-1-[3-(3-methylphenoxy)propoxy]benzene](/img/structure/B5104420.png)

![7-benzoyl-11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5104435.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)
![1-(3-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5104461.png)

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)